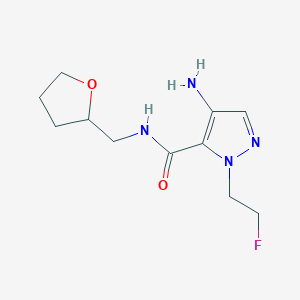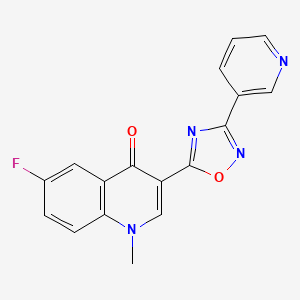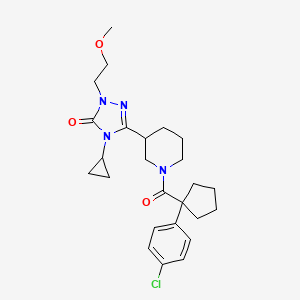
N-(4-(diisopropylamino)but-2-yn-1-yl)-1-methylpiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(diisopropylamino)but-2-yn-1-yl)-1-methylpiperidine-3-carboxamide (DIBO) is a chemical compound that has been studied for its potential use in scientific research. It is a small molecule that has shown promise as a tool for investigating the function of certain proteins and enzymes in cells. In
Aplicaciones Científicas De Investigación
Synthesis and Structure
- Directed Metalation and Derivative Synthesis : Research on N,N'-Diisopropylferrocenecarboxamide utilized for an asymmetric, directed metalation approach demonstrates the synthesis of planar chiral bifunctional ferrocene derivatives, showcasing innovative methods in synthetic chemistry that could be relevant for similar compounds (Batsanov et al., 2007).
Chemical Reactions
- Reactions with Active Methylene Groups : A study on the reactions of certain aminopyridines with malonate esters to form derivatives of carbamates, amides, and dihydropyridines highlights the chemical reactivity of specific functional groups, which may offer insights into the reactivity of "N-(4-(diisopropylamino)but-2-yn-1-yl)-1-methylpiperidine-3-carboxamide" (Kiriazis et al., 1989).
Biological Activity
- Antitumor Agents : The crystallographic and molecular mechanics calculations on certain anti-cancer agents provide a framework for understanding how similar compounds might interact with DNA, suggesting potential research applications in drug design and development for "N-(4-(diisopropylamino)but-2-yn-1-yl)-1-methylpiperidine-3-carboxamide" (Hudson et al., 1987).
Environmental Fate and Effects
- Degradation and Toxicity : An investigation into the environmental fate and effects of iopromide, a widely used iodinated X-ray contrast medium, discusses its degradation pathway and the low toxicity of its degradation products. This research could be relevant for assessing the environmental impact of related compounds (Steger-Hartmann et al., 2002).
Propiedades
IUPAC Name |
N-[4-[di(propan-2-yl)amino]but-2-ynyl]-1-methylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O/c1-14(2)20(15(3)4)12-7-6-10-18-17(21)16-9-8-11-19(5)13-16/h14-16H,8-13H2,1-5H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDHNJAEUSDIFD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#CCNC(=O)C1CCCN(C1)C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(diisopropylamino)but-2-yn-1-yl)-1-methylpiperidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-Cyanocyclohexyl)-N-methyl-2-[2-oxo-4-(trifluoromethyl)pyridin-1-yl]acetamide](/img/structure/B2413102.png)

![3-(4-hydroxyphenyl)-5-(2-methoxyethyl)-1-methyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2413105.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1-methyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2413108.png)


![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]ethane-1,2-diamine](/img/structure/B2413112.png)




